acetic acid;N-benzyl-1-cyclopropylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N-benzyl-1-cyclopropylethanamine is a chemical compound with significant importance in various fields, including medical, environmental, and industrial research
Mechanism of Action
Target of Action
Acetic Acid: Acetic acid, also known as ethanoic acid, is a simple carboxylic acid. It primarily targets bacteria and fungi, acting as an antimicrobial agent . It is used to treat infections in the ear canal .
N-benzyl-1-cyclopropylethanamine: The primary targets of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature
Mode of Action
Acetic Acid: Acetic acid acts as a counterirritant and reagent . When acid is added, the protons of the acid that are released will be removed by the acetate ions to form an acetic acid molecule .
N-benzyl-1-cyclopropylethanamine: The mode of action of N-benzyl-1-cyclopropylethanamine is not well-documented in the literature
Biochemical Pathways
Acetic Acid: Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is involved in various biochemical pathways. For instance, it is a major end product of bacterial fermentation of fiber in the gut . It is also generated within all cells by deacetylation reactions .
N-benzyl-1-cyclopropylethanamine: The biochemical pathways involving N-benzyl-1-cyclopropylethanamine are not well-documented in the literature
Pharmacokinetics
Acetic Acid: Acetic acid is used locally, occasionally internally . It is used for urologic irrigation only . The dosage and administration depend on the condition being treated .
N-benzyl-1-cyclopropylethanamine: The pharmacokinetics of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature
Result of Action
Acetic Acid: The result of acetic acid’s action is the treatment of infections caused by bacteria or fungus . It also has a role in the regulation of glucose metabolism .
N-benzyl-1-cyclopropylethanamine: The molecular and cellular effects of N-benzyl-1-cyclopropylethanamine’s action are not well-documented in the literature
Action Environment
Acetic Acid: Environmental factors can influence the action, efficacy, and stability of acetic acid. Improper disposal or unintentional spills of acetic acid can lead to water pollution, posing substantial dangers to aquatic ecosystems . Acetic acid vapors may be emitted into the air during its handling, storage, and transportation, which would add to air pollution .
Preparation Methods
The synthesis of acetic acid;N-benzyl-1-cyclopropylethanamine involves several steps. One common method includes the reaction of N-benzyl-1-cyclopropylethanamine with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
Acetic acid;N-benzyl-1-cyclopropylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetic acid;N-benzyl-1-cyclopropylethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
acetic acid;N-benzyl-1-cyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C2H4O2/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11;1-2(3)4/h2-6,10,12-13H,7-9H2,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIQFOMFXTTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.